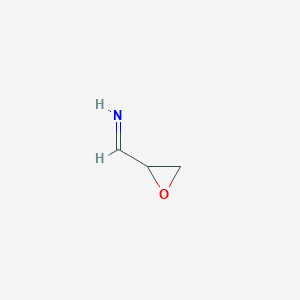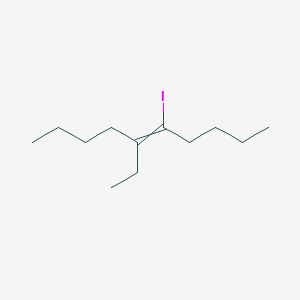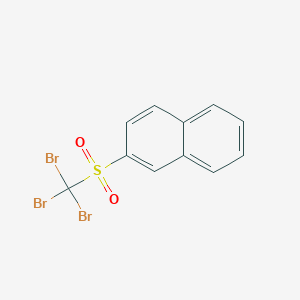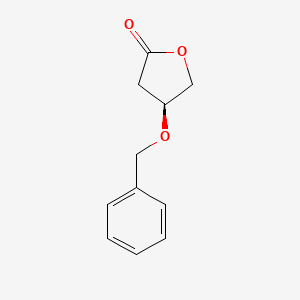
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The introduction of the iodine, nitro, and trifluoromethyl groups can be achieved through various organic reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like sodium azide or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Iodophenyl)-2-(4-isobutylphenyl)propanamide: Similar in structure but with different functional groups, leading to different chemical properties and applications.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Contains an iodine atom and aniline moiety but differs in the presence of a urea group.
Uniqueness
N-(4-Iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline is unique due to the combination of iodine, nitro, and trifluoromethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
84529-46-4 |
|---|---|
Molekularformel |
C14H9F3IN3O4 |
Molekulargewicht |
467.14 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3IN3O4/c1-19(9-4-2-8(18)3-5-9)13-11(14(15,16)17)6-10(20(22)23)7-12(13)21(24)25/h2-7H,1H3 |
InChI-Schlüssel |
KYALTTGJIVENHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)I)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)




![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)


